2-Nitro-5-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H5F3N2O4. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzamide core.
Preparation Methods
The synthesis of 2-Nitro-5-(trifluoromethoxy)benzamide typically involves the nitration of 5-(trifluoromethoxy)benzoic acid followed by the conversion of the resulting nitro compound to the corresponding benzamide. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent amidation step can be achieved using ammonia or an amine in the presence of a coupling agent such as carbodiimide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Nitro-5-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the -OCF3 group under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and strong acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Nitro-5-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy and nitro functional groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(trifluoromethoxy)benzamide and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-Nitro-5-(trifluoromethoxy)benzamide can be compared with other similar compounds, such as:
2-Nitro-4-(trifluoromethoxy)benzamide: Similar structure but with the trifluoromethoxy group in a different position, which can affect its reactivity and biological activity.
2-Nitro-5-(trifluoromethyl)benzamide: Contains a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group, leading to differences in chemical properties and applications.
5-(Trifluoromethoxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions but still useful as a precursor in synthesis.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their positions on the benzamide core, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-nitro-5-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-6(13(15)16)5(3-4)7(12)14/h1-3H,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKYUXUOGDHERZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742941 |
Source
|
Record name | 2-Nitro-5-(trifluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-62-2 |
Source
|
Record name | 2-Nitro-5-(trifluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.